5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide
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Overview
Description
5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods may include the use of dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Chemical Reactions Analysis
5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound. Reagents such as halogens, nitric acid, and sulfuric acid are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in antimicrobial and anticancer studies
Medicine: Some benzofuran derivatives are used in the treatment of skin diseases such as cancer or psoriasis.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, benzofuran derivatives have been shown to inhibit cell growth in various cancer cell lines . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Another compound used for similar therapeutic purposes.
Angelicin: Known for its biological activities in treating skin conditions.
These compounds share a similar benzofuran core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C9H11NO4S |
---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
5-methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide |
InChI |
InChI=1S/C9H11NO4S/c1-13-7-4-6-2-3-14-9(6)8(5-7)15(10,11)12/h4-5H,2-3H2,1H3,(H2,10,11,12) |
InChI Key |
WMSWCUWTALHGCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)S(=O)(=O)N)OCC2 |
Origin of Product |
United States |
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